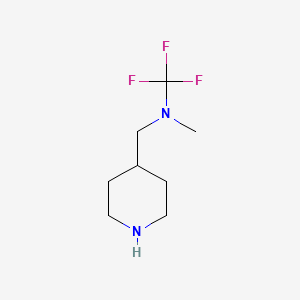
1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is a compound that features a trifluoromethyl group attached to a methanamine backbone, with a piperidin-4-ylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methylpiperidine in the presence of a suitable reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of trifluoromethyl groups on biological activity.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This can lead to increased binding affinity and potency in biological systems. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound features a trifluoromethyl group attached to a phenylmethanesulfonamide backbone.
1,1,1-Trifluoro-N-(3-(((4-phenylcyclohexyl)oxy)methyl)-1-(pyridin-2-yl)piperidin-4-yl)methanesulfonamide: A similar compound with a different substituent on the piperidine ring.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine is unique due to its specific combination of a trifluoromethyl group and a piperidin-4-ylmethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C8H15F3N2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-2-4-12-5-3-7/h7,12H,2-6H2,1H3 |
InChI 键 |
QJCJJPNOOUNXKJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1CCNCC1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



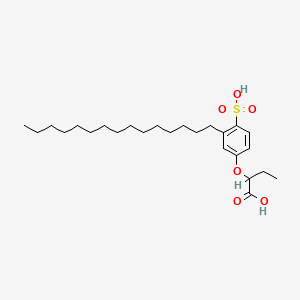

![dimethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13963514.png)

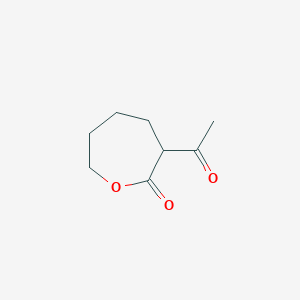
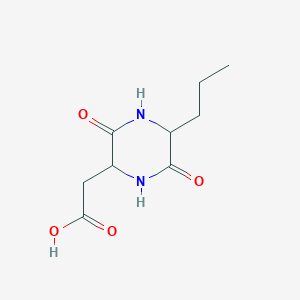
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
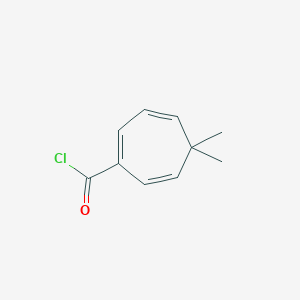

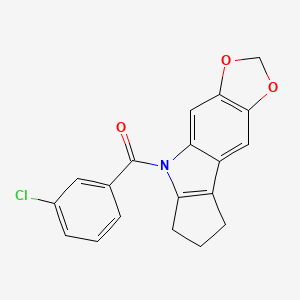

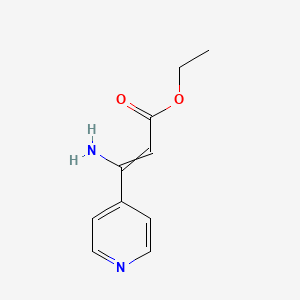
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
